molecular formula C17H16F2N2O3 B2402003 N1-(2,4-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898356-80-4

N1-(2,4-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No. B2402003
M. Wt: 334.323
InChI Key: SAWLHDDZXYJNQY-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide, also known as DFP-10825, is a novel compound that has been recently synthesized and studied for its potential biomedical applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

A novel synthetic approach developed by Mamedov et al. (2016) for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a one-pot process involving Meinwald rearrangement, highlights the versatility of oxalamide derivatives in organic synthesis. This method provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing the potential utility of related compounds in synthesizing complex molecules efficiently Mamedov et al., 2016.

Molecular Structure and Supramolecular Assembly

Research by Piotrkowska et al. (2007) on N,N′-diaryloxalamides demonstrates the significant role of molecular structure in dictating the properties of supramolecular assemblies. The study reveals how hydrogen bonding and aryl-perfluoroaryl stacking interactions contribute to the formation of polymeric tapes and trimers, providing insights into how the molecular design of oxalamides can influence material properties Piotrkowska et al., 2007.

Catalysis and Reaction Mechanisms

Chen et al. (2023) explored the use of oxalamide derivatives in catalyzing coupling reactions, revealing that certain oxalamide ligands significantly enhance the efficiency of copper-catalyzed coupling reactions. This application underlines the role of oxalamide structures in developing more effective catalysts for organic synthesis Chen et al., 2023.

Molecular Electronics and Photophysics

Studies on triarylamine derivatives by Wu et al. (2019) indicate the potential of oxalamide-related compounds in optoelectronic applications. The introduction of methoxyphenyl groups into electronic materials can significantly influence their optical and electrochromic behaviors, suggesting the utility of oxalamide derivatives in developing advanced materials for electronic devices Wu et al., 2019.

Material Science and Electrochemistry

Li et al. (2009) synthesized a novel pentafluorophenylboron oxalate demonstrating its effectiveness as an additive in lithium batteries. This study highlights the potential for oxalamide-related compounds to improve the performance of energy storage devices through enhanced electrolyte properties Li et al., 2009.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-24-15-5-3-2-4-11(15)8-9-20-16(22)17(23)21-14-7-6-12(18)10-13(14)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWLHDDZXYJNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide

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